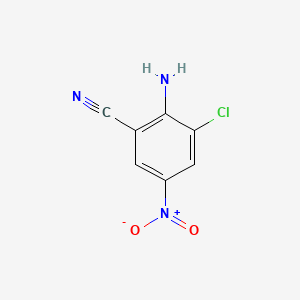

2-Amino-3-chloro-5-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYNBLCPQVDRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066599 | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20352-84-5 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20352-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020352845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-amino-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-chloro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-nitrobenzonitrile (CAS No. 20352-84-5), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in process development, this document delves into the compound's physicochemical properties, provides a detailed plausible synthesis protocol, outlines its spectral characteristics for robust identification, and explores its applications, particularly in the synthesis of chromophores and as a potential scaffold for drug discovery.

Introduction and Significance

This compound is a highly functionalized aromatic compound. Its structure, featuring an aniline core substituted with electron-withdrawing chloro, nitro, and cyano groups, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups offers multiple reactive handles, allowing for sequential and regioselective chemical transformations. This versatility is primarily leveraged in the dye industry, where it serves as a critical building block for a range of disperse dyes used on synthetic fibers.[1][2][3][4] Furthermore, the inherent functionalities—a primary amine, a nitrile, and a nitro group—are all recognized pharmacophores, suggesting its potential utility as a scaffold in medicinal chemistry and agrochemical research.[5]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling, storage, and application in experimental work.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 20352-84-5 | [6] |

| Molecular Formula | C₇H₄ClN₃O₂ | [6][7] |

| Molecular Weight | 197.58 g/mol | [6][7] |

| Appearance | Typically a solid or light yellow powder | [1] |

| Melting Point | 183-187 °C | |

| Boiling Point | 353.4±42.0 °C (Predicted) | |

| Solubility | Low in water; Soluble in DMSO and other common organic solvents. | [7] |

| Synonyms | 2-Cyano-6-chloro-4-nitroaniline | [6] |

| InChI Key | XVYNBLCPQVDRCH-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[8]

-

Precautionary Measures: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents. Keep the container tightly closed.[7]

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves a two-step process starting from the commercially available 2-amino-5-nitrobenzonitrile: selective chlorination followed by purification. The electron-donating amino group and the electron-withdrawing nitro and cyano groups direct the electrophilic aromatic substitution. The amino group is a strong ortho-, para- director, while the nitro and cyano groups are meta-directors. The position ortho to the amino group and meta to the nitro group (C3) is the most activated site for electrophilic chlorination.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-5-nitrobenzonitrile.

Materials:

-

2-Amino-5-nitrobenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (10.0 g, 61.3 mmol) in anhydrous acetonitrile (100 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Chlorination: To the stirred solution, add N-Chlorosuccinimide (NCS) (8.18 g, 61.3 mmol) portion-wise over 15 minutes. The addition of NCS is mildly exothermic.

-

Causality: NCS is chosen as the chlorinating agent because it is a mild and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions that can occur with harsher reagents like Cl₂ gas. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 2-4 hours.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate will indicate the completion of the reaction.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any remaining succinimide and solvent.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Spectroscopic Characterization

For unambiguous identification and purity assessment, a combination of spectroscopic methods should be employed. While experimental spectra for this specific compound are not widely published, the following section provides predicted data based on its chemical structure.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the most powerful tool for structural elucidation. The predicted chemical shifts are based on the electronic environment of the protons and carbons in the molecule.

| Predicted NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (in DMSO-d₆) | ~8.25 | d, J ≈ 2.5 Hz | H-6 (Aromatic) |

| ~7.90 | d, J ≈ 2.5 Hz | H-4 (Aromatic) | |

| ~6.50 | br s | -NH₂ | |

| ¹³C NMR (in DMSO-d₆) | ~148.5 | C-2 (C-NH₂) | |

| ~142.0 | C-5 (C-NO₂) | ||

| ~130.0 | C-4 (CH) | ||

| ~125.5 | C-6 (CH) | ||

| ~118.0 | C-3 (C-Cl) | ||

| ~116.5 | C≡N | ||

| ~100.0 | C-1 (C-CN) |

-

Rationale: The two aromatic protons (H-4 and H-6) would appear as doublets due to meta-coupling. The broad singlet for the -NH₂ protons is characteristic. In the ¹³C NMR, carbons attached to electronegative atoms (N, O, Cl) are shifted downfield.

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy is used to identify functional groups, while mass spectrometry determines the molecular weight and fragmentation pattern.

| Predicted Spectroscopic Data | Value | Assignment |

| IR (ATR) | 3450-3300 cm⁻¹ (two bands) | N-H stretching (primary amine) |

| 2220-2230 cm⁻¹ | C≡N stretching (nitrile) | |

| 1530-1570 cm⁻¹ (strong) | Asymmetric NO₂ stretching | |

| 1340-1360 cm⁻¹ (strong) | Symmetric NO₂ stretching | |

| MS (EI) | m/z 197/199 (M⁺, M⁺+2) | Molecular ion peak (presence of Cl) |

| m/z 162 | [M-Cl]⁺ | |

| m/z 151 | [M-NO₂]⁺ |

-

Rationale: The IR spectrum will be dominated by the characteristic stretches of the amine, nitrile, and nitro groups.[9] The mass spectrum will show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of chlorine.

Applications and Reactivity

Intermediate in Dye Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of disperse dyes.[1][2][4] The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. The chloro, nitro, and cyano groups act as auxochromes and chromophores, modulating the color, fastness, and affinity of the dye for synthetic fibers like polyester.[8]

Caption: General reaction pathway for the use of the title compound in azo dye synthesis.

Potential in Medicinal Chemistry

While specific applications in drug discovery are not extensively documented, the structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Nitrile Group: The nitrile group is a versatile pharmacophore found in over 30 approved drugs.[10] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or as a reactive handle for further chemical modification.

-

Nitroaromatics: Nitroaromatic compounds are precursors to many biologically active molecules and can be readily reduced to the corresponding anilines, providing a key synthetic step for building complex scaffolds.

-

Substituted Anilines: The 2-amino-3-chloro-5-nitroaniline core is a valuable starting point for the synthesis of heterocyclic compounds, such as benzimidazoles or quinazolines, which are prevalent in many therapeutic agents.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel compound libraries for screening against various biological targets.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the dye industry and significant potential for broader applications in organic synthesis and medicinal chemistry. This guide provides a framework for its synthesis, characterization, and safe handling, intended to empower researchers and developers to effectively utilize this versatile molecule in their work. The proposed protocols and predicted data serve as a robust starting point for laboratory investigation, ensuring both efficiency and safety.

References

- This compound - Methylamine Supplier. (n.d.).

- The Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Crucial Role of this compound in Modern Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound CAS#: 20352-84-5. (n.d.). ChemicalBook.

- This compound | 20352-84-5. (n.d.). Biosynth.

- This compound 97% 20352-84-5. (n.d.). Sigma-Aldrich.

- This compound | CAS 20352-84-5. (n.d.). SCBT.

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. (n.d.). PubChem.

- This compound Large Inventory. (n.d.). Shaanxi Bloom Tech Co., Ltd.

- chemical label this compound. (n.d.). ECHA.

- Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.

- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.

- The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide. (n.d.). Benchchem.

- Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. (2025, August 6). ResearchGate.

- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.

- The Science Behind Vibrant Colors: A Deep Dive into Dye Intermediates. (n.d.).

- Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- This compound | CymitQuimica. (n.d.).

- This compound Best Price. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd.

- 2-Amino-5-nitrobenzonitrile - Solubility of Things. (n.d.).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [nj-finechem.com]

- 8. nbinno.com [nbinno.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-amino-3-chloro-5-nitrobenzonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's synthesis, structural elucidation, physicochemical properties, and core applications, with a particular focus on its role in the dye industry.

Introduction: A Versatile Aromatic Intermediate

This compound, identified by CAS Number 20352-84-5, is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its molecular structure, featuring a benzonitrile backbone functionalized with amino, chloro, and nitro groups, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and azo dyes.[2] The strategic placement of electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups on the aromatic ring creates a molecule with multiple reactive sites, enabling a diverse range of chemical transformations.[1] This guide will provide a detailed exploration of its synthesis, structural and physicochemical properties, and key applications, offering field-proven insights for its effective utilization in research and manufacturing.

Physicochemical and Structural Properties

This compound typically presents as a light yellow or dark yellow solid powder.[1][3] A summary of its key physicochemical and structural identifiers is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 20352-84-5 | [4][5][6] |

| Molecular Formula | C₇H₄ClN₃O₂ | [5][6] |

| Molecular Weight | 197.58 g/mol | [5][6] |

| Appearance | Light yellow to dark yellow powder | [1][3] |

| Melting Point | 183-187 °C | [4][5] |

| Boiling Point (Predicted) | 353.4 ± 42.0 °C | [5] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| pKa (Predicted) | -4.10 ± 0.20 | [3] |

| InChI Key | XVYNBLCPQVDRCH-UHFFFAOYSA-N | [4] |

| SMILES | Nc1c(Cl)cc(cc1C#N)=O | [4] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the dehydration of the corresponding amide precursor, 3-chloro-5-nitroanthranilamide. This process is detailed in U.S. Patent 3,739,009.[7] The rationale behind this synthetic route lies in the relative accessibility of the anthranilamide starting material and the efficiency of phosphorus oxychloride as a dehydrating agent to convert the amide functionality into a nitrile.

Experimental Protocol: Dehydration of 3-chloro-5-nitroanthranilamide[7]

This protocol is adapted from the procedure described in U.S. Patent 3,739,009.

Materials:

-

3-chloro-5-nitroanthranilamide

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, combine 43 parts of 3-chloro-5-nitroanthranilamide with 173 parts of phosphorus oxychloride.

-

Heat the reaction mixture to a temperature of 90-100 °C.

-

Maintain the temperature and stir the mixture for 30 minutes.

-

After the reaction is complete, allow the mixture to cool to a safe handling temperature.

-

Carefully add 850 parts of water to the reaction mixture to hydrolyze the excess phosphorus oxychloride and precipitate the product.

-

Filter the resulting precipitate from the solution.

-

Wash the collected solid with water until the filtrate is neutral to remove any residual acid.

-

Dry the purified product to obtain this compound.

Yield: The reported yield for this procedure is approximately 98% of the theoretical yield.[7]

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product, which should be in the range of 181-183 °C, and by the spectroscopic characterization methods detailed in the following section.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Due to the limited availability of public experimental spectroscopic data for this compound, this section provides predicted data based on established spectroscopic principles and computational models. This data serves as a guide for researchers in characterizing this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like DMSO-d₆ are presented below. These predictions are based on substituent effects on the aromatic ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (adjacent to -CN) | ~8.2 - 8.4 | d |

| Aromatic H (adjacent to -NO₂) | ~8.0 - 8.2 | d |

| -NH₂ | ~6.0 - 6.5 | br s |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~118 - 122 |

| C-NH₂ | ~150 - 155 |

| C-Cl | ~125 - 130 |

| C-NO₂ | ~140 - 145 |

| Aromatic CH | ~120 - 135 |

| C (ipso to -CN) | ~105 - 110 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | N-O asymmetric stretch (nitro group) |

| 1350 - 1300 | Strong | N-O symmetric stretch (nitro group) |

| ~800 - 750 | Strong | C-Cl stretch |

Structure-Spectra Correlation Diagram

Caption: Correlation of the molecular structure with its predicted spectroscopic signals.

Reactivity and Applications in Azo Dye Synthesis

The primary application of this compound is as a key intermediate in the synthesis of disperse azo dyes.[1] Its utility in this field stems from the presence of the primary aromatic amino group, which can be readily converted into a diazonium salt. This diazonium salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the characteristic azo (-N=N-) linkage that defines this class of dyes.

The general mechanism for azo dye synthesis involving this compound is a two-step process:

-

Diazotization: The amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. The electron-withdrawing chloro, nitro, and nitrile groups on the diazonium salt increase its electrophilicity, facilitating the coupling reaction. The specific coupling partner used will determine the final color and properties of the dye.

Azo Dye Synthesis Pathwaydot

Sources

- 1. nbinno.com [nbinno.com]

- 2. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-氨基-3-氯-5-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 20352-84-5 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. US3739009A - Production of aromatic o-aminonitriles - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2-Amino-3-chloro-5-nitrobenzonitrile

This compound (CAS No. 20352-84-5) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring amino, chloro, nitro, and cyano groups—renders it a versatile building block for the synthesis of complex heterocyclic structures, particularly those explored as pharmaceutical intermediates and disperse dyes.[2][3] The precise arrangement of electron-withdrawing (nitro, cyano, chloro) and electron-donating (amino) groups on the benzene ring creates a molecule with distinct reactivity at multiple sites, enabling chemists to perform selective transformations. This guide provides an in-depth examination of the primary and alternative synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthesis Pathway: Electrophilic Chlorination of an Aniline Precursor

The most direct and widely adopted route to this compound involves the regioselective chlorination of its precursor, 2-amino-5-nitrobenzonitrile. This pathway is favored for its high atom economy and relatively straightforward execution.

Underlying Principle: Directed Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction.[4] The starting material, 2-amino-5-nitrobenzonitrile, possesses a powerful activating and ortho-, para-directing amino group (-NH₂) and two meta-directing, deactivating groups (-CN, -NO₂). The -NH₂ group's activating effect dominates, directing the incoming electrophile (in this case, "Cl⁺") to the positions ortho and para to it. The para position is already occupied by the nitro group, leaving the two ortho positions (C3 and C6) as the primary sites for substitution. Steric hindrance from the adjacent cyano group at C2 makes the C6 position less accessible. Therefore, the chlorination occurs preferentially at the C3 position, yielding the desired product.

The mechanism involves the generation of an electrophilic chlorine species which is then attacked by the electron-rich benzene ring.[5][6] This attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[7] A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution.[8]

Visualization of the Primary Synthesis Workflow

Caption: Workflow for the primary synthesis route via direct chlorination.

Detailed Experimental Protocol

Scientific Rationale: This protocol utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a mild and effective source of electrophilic chlorine, making it safer and easier to handle than chlorine gas.[9][10] Acetonitrile is often chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials:

-

2-Amino-5-nitrobenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-nitrobenzonitrile in anhydrous acetonitrile.

-

Reagent Addition: Add 1.05 to 1.1 equivalents of N-Chlorosuccinimide (NCS) to the solution portion-wise at room temperature. Scientist's Note: A slight excess of NCS ensures complete consumption of the starting material. Adding it in portions helps to control any potential exotherm.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

-

Purification: The crude product is typically a dark yellow powder.[11] Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

In-Process Controls & Characterization:

-

TLC: Monitor reaction completion (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

-

Melting Point: The purified product should have a sharp melting point in the range of 183-187 °C.[11]

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Strategies

While direct chlorination is common, other pathways exist, often starting from more readily available or differently substituted precursors. These routes can be advantageous depending on starting material cost, scalability, and desired purity profile.

Pathway II: Sandmeyer Reaction from a Dichloroaniline Precursor

This strategy involves a Sandmeyer reaction, a powerful method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[12][13] The synthesis starts with 2,6-dichloro-4-nitroaniline.

-

Step 1: Diazotization: The amino group of 2,6-dichloro-4-nitroaniline is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[14]

-

Step 2: Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyano group, yielding the target molecule.[15][16]

Caption: Sandmeyer reaction route from 2,6-dichloro-4-nitroaniline.

Comparison of Synthetic Pathways

The choice of synthetic route is a critical decision in process development. The following table summarizes the key considerations for the described pathways.

| Parameter | Pathway I: Direct Chlorination | Pathway II: Sandmeyer Reaction |

| Starting Material | 2-Amino-5-nitrobenzonitrile | 2,6-Dichloro-4-nitroaniline |

| Key Transformation | Electrophilic Aromatic Substitution | Diazotization followed by Cyanation |

| Number of Steps | One primary transformation | Two distinct steps |

| Reagent Hazards | NCS is a skin and eye irritant.[17][18] | NaNO₂ is an oxidizer. CuCN is highly toxic.[19][20] |

| Yield | Generally high | Variable, can be moderate to high |

| Scalability | Generally good | Can be challenging due to unstable diazonium intermediate and use of toxic cyanides.[21] |

| Primary Advantage | High atom economy, directness | Utilizes a different, potentially more accessible starting material. |

Safety and Handling Precautions

Executing these syntheses requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

-

N-Chlorosuccinimide (NCS): NCS is an irritant that can cause burns to the skin and eyes.[9][22] It is also light and moisture sensitive.[18] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[10]

-

Cyanide Compounds (e.g., CuCN): Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[19] A critical danger is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas if cyanides come into contact with acids.[20][21]

-

Engineering Controls: All manipulations involving cyanide salts must be performed in a properly functioning chemical fume hood.[23]

-

PPE: Wear impervious gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat.[19][24]

-

Storage: Store cyanide salts in a cool, dry, secure area, segregated from all acids and oxidizers.[20]

-

Waste Disposal: All cyanide-contaminated waste must be collected and disposed of as hazardous waste according to institutional guidelines.

-

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the direct electrophilic chlorination of 2-amino-5-nitrobenzonitrile using N-Chlorosuccinimide. This method is advantageous due to its directness and operational simplicity. Alternative routes, such as the Sandmeyer reaction starting from 2,6-dichloro-4-nitroaniline, provide valuable flexibility in precursor selection, though they introduce challenges related to the handling of highly toxic reagents and the stability of intermediates. A thorough understanding of the reaction mechanisms, careful execution of experimental protocols, and an unwavering commitment to safety are paramount for the successful and responsible synthesis of this important chemical intermediate.

References

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]

-

Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China. [Link]

-

University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

-

Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

-

The University of Adelaide. (2023). Chemical Safety Management. [Link]

-

Dartmouth Environmental Health and Safety. Cyanide Salts. [Link]

-

The Organic Chemistry Tutor. (2020). Electrophilic Aromatic Substitution - Chlorination. [Link]

-

Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. [Link]

-

Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. [Link]

- Google Patents.

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Dye Synthesis. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. suru-chem.com [suru-chem.com]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. lobachemie.com [lobachemie.com]

- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 20. - Division of Research Safety | Illinois [drs.illinois.edu]

- 21. uwindsor.ca [uwindsor.ca]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 24. adelaide.edu.au [adelaide.edu.au]

Spectroscopic Data of 2-Amino-3-chloro-5-nitrobenzonitrile: A Technical Guide

Introduction

2-Amino-3-chloro-5-nitrobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[1][2][3][4][5][6] Its structure, featuring an amino group, a chloro group, and a nitro group attached to a benzonitrile framework, makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the dye industry. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals for structure elucidation, quality control, and reaction monitoring. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features and the underlying principles of these analytical techniques.

Molecular Structure

The chemical structure of this compound is foundational to understanding its spectroscopic characteristics. The spatial arrangement of the atoms and the electronic effects of the various substituents dictate the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic protons and the amino protons.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-4 |

| ~8.2 | d | 1H | H-6 |

| ~5.5 | s (br) | 2H | -NH₂ |

Interpretation:

-

Aromatic Protons: The two protons on the aromatic ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing nature of the nitro group at position 5 will significantly deshield the adjacent protons, causing them to resonate at a high chemical shift (downfield). H-4 is likely to be the most deshielded due to the combined effect of the adjacent nitro group and the nitrile group. H-6 will also be deshielded by the nitro group and the ortho-amino group.

-

Amino Protons: The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is dependent on concentration and solvent.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, and integrations of the peaks are then determined.

Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each of the seven carbon atoms.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (C-NH₂) |

| ~145 | C-5 (C-NO₂) |

| ~130 | C-4 |

| ~125 | C-6 |

| ~120 | C-3 (C-Cl) |

| ~115 | C-1 (C-CN) |

| ~110 | -C≡N |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

The carbon bearing the amino group (C-2) is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted benzene ring.

-

The carbon attached to the nitro group (C-5) will be deshielded and resonate at a higher chemical shift.

-

The carbon bearing the chloro group (C-3) will also be deshielded.

-

The carbon attached to the nitrile group (C-1) will have its chemical shift influenced by the nitrile's anisotropy and electronic effects.

-

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically appears in the range of 110-125 ppm.

Experimental Protocol: Acquiring ¹³C NMR Spectra

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon. A larger number of scans are usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3300 | Medium | N-H stretch | Amino (-NH₂) |

| 2230-2210 | Strong, Sharp | C≡N stretch | Nitrile (-C≡N) |

| 1620-1580 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1550-1500 & 1350-1300 | Strong | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| 800-700 | Strong | C-Cl stretch | Chloro (-Cl) |

Interpretation:

-

Amino Group: The N-H stretching vibrations of the primary amine will appear as two bands in the 3400-3300 cm⁻¹ region.

-

Nitrile Group: The C≡N stretch is a very characteristic and strong, sharp peak in the 2230-2210 cm⁻¹ region.[7] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[7]

-

Nitro Group: The nitro group will show two strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be observed in the 1620-1580 cm⁻¹ region.

-

Chloro Group: The C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Setup: An ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

Data Processing: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 3: A generalized workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 197/199 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |

| 167/169 | Loss of NO |

| 151/153 | Loss of NO₂ |

| 122 | Loss of NO₂ and HCN |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 197, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 199, with an intensity of about one-third of the peak at 197, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is expected to involve the loss of small, stable neutral molecules from the molecular ion.

-

Loss of NO: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitric oxide radical (NO, 30 Da), leading to a fragment ion at m/z 167/169.

-

Loss of NO₂: Another characteristic fragmentation is the loss of a nitrogen dioxide radical (NO₂, 46 Da), resulting in a fragment ion at m/z 151/153.

-

Further Fragmentation: Subsequent fragmentation of these initial ions can occur, such as the loss of hydrogen cyanide (HCN, 27 Da) from the benzonitrile core.

-

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., acetone, dichloromethane).

-

Gas Chromatography: A small volume of the solution is injected into the gas chromatograph. The compound is vaporized and separated from other components as it passes through a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The predicted ¹H and ¹³C NMR spectra reveal the electronic environment of the proton and carbon nuclei, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns. Together, these techniques offer a powerful toolkit for the unambiguous identification and characterization of this important chemical intermediate, ensuring its quality and appropriate application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound Best Price. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 20352-84-5. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. IR spectra prediction [cheminfo.org]

- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

An In-depth Technical Guide to the NMR Analysis of 2-Amino-3-chloro-5-nitrobenzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in pharmaceutical and chemical development, mastering NMR data interpretation is critical for structure verification, quality control, and impurity profiling.[3][4][5] This guide offers a comprehensive, in-depth analysis of 2-amino-3-chloro-5-nitrobenzonitrile, a key chemical intermediate in the synthesis of dyes and complex organic molecules.[6][7][8] We will proceed from foundational 1D NMR experiments to advanced 2D correlation techniques, explaining the causality behind each analytical step and demonstrating how to build a conclusive structural assignment from the spectral data.

Introduction: The Compound and the Challenge

This compound (C₇H₄ClN₃O₂) is a polysubstituted aromatic compound whose utility as a synthetic building block stems from its array of functional groups.[6][7] The molecule features an amino group (-NH₂), a chloro group (-Cl), a nitro group (-NO₂), and a nitrile group (-C≡N) arranged on a benzene ring.

Molecular Structure:

The analytical challenge lies in unambiguously assigning every proton and carbon signal in a highly substituted, electron-deficient aromatic system. The presence of four quaternary carbons makes complete assignment impossible with 1D NMR alone, necessitating a logical workflow of 2D experiments.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any structural elucidation is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide initial information on the number and electronic environment of the nuclei.

Experimental Protocol: Sample Preparation

A robust and reproducible protocol is the foundation of high-quality NMR data.

Methodology:

-

Analyte Preparation: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which ensures complete dissolution. Furthermore, it allows for the observation of exchangeable protons (from the -NH₂ group) as distinct signals, which might otherwise be broadened or exchanged with residual water in other solvents like chloroform-d (CDCl₃).

-

-

Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is used as the internal standard and set to 0.00 ppm.

¹H NMR Spectrum: Prediction and Interpretation

The ¹H NMR spectrum will reveal the number of distinct protons and their connectivity through spin-spin coupling.

-

Expected Signals: The structure contains two aromatic protons (at C4 and C6) and two amino protons.

-

Chemical Shift Prediction: The chemical shifts (δ) are heavily influenced by the electronic effects of the substituents.[11][12]

-

The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG), causing significant deshielding (a shift to higher ppm values), particularly at the ortho and para positions.

-

The nitrile (-CN) and chloro (-Cl) groups are also EWGs.

-

The amino (-NH₂) group is a strong electron-donating group (EDG), causing shielding (a shift to lower ppm values), especially at its ortho and para positions.

-

-

Predicted Assignments:

-

H6 (ortho to -NO₂): This proton is expected to be the most downfield due to the strong deshielding effect of the adjacent nitro group.

-

H4 (para to -NO₂): This proton will also be downfield but likely less so than H6.

-

-NH₂: The amino protons will appear as a single, potentially broad peak. Its chemical shift is variable and dependent on solvent and concentration.

-

-

Splitting Pattern: H4 and H6 are meta to each other. This will result in two doublets, each with a small meta coupling constant (⁴JHH ≈ 2-3 Hz).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-a | ~8.4 - 8.6 | d | ~2.5 | 1H | H6 |

| H-b | ~8.1 - 8.3 | d | ~2.5 | 1H | H4 |

| H-c | ~7.5 - 8.0 | br s | - | 2H | -NH₂ |

¹³C NMR Spectrum: Prediction and Interpretation

The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom.

-

Expected Signals: The molecule has 7 unique carbons: 6 aromatic and 1 from the nitrile group.

-

Chemical Shift Prediction:

-

Nitrile Carbon (C≡N): This carbon typically appears in the 115-125 ppm region.[13]

-

Aromatic Carbons: The chemical shifts are dictated by the substituents. Carbons directly attached to electronegative atoms or groups will be significantly affected.[14] Quaternary carbons (C1, C2, C3, C5) will generally show weaker signals than the protonated carbons (C4, C6).

-

C5-NO₂: The carbon attached to the nitro group will be strongly deshielded.

-

C2-NH₂: The carbon attached to the amino group will be shielded relative to an unsubstituted carbon.

-

C3-Cl: The carbon bonded to chlorine will be deshielded.

-

C1-CN: The carbon bearing the nitrile group.

-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|---|

| C-1 | ~145 - 150 | Quaternary | C5 |

| C-2 | ~140 - 145 | Quaternary | C2 |

| C-3 | ~130 - 135 | CH | C6 |

| C-4 | ~125 - 130 | CH | C4 |

| C-5 | ~120 - 125 | Quaternary | C3 |

| C-6 | ~115 - 120 | Quaternary | C1 |

| C-7 | ~112 - 117 | Quaternary | C≡N |

Note: These are estimations. Unambiguous assignment requires 2D NMR.

Advanced Correlation Spectroscopy: 2D NMR

While 1D NMR provides a foundational dataset, 2D NMR is essential for assembling the molecular puzzle.[15] It reveals through-bond and through-space correlations, allowing for definitive structural confirmation.

Experimental Protocol: 2D NMR Acquisition

Methodology:

-

Sample: Use the same sample prepared for 1D NMR analysis.

-

Experiment Suite: Perform the following experiments sequentially: COSY, HSQC, and HMBC.

-

Parameter Optimization: Standard instrument parameters for small molecules are typically sufficient. Ensure adequate spectral width in both dimensions to encompass all signals. The number of scans should be adjusted to achieve a good signal-to-noise ratio, particularly for the HMBC experiment.

COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

-

Expected Correlation: A cross-peak will be observed between the signals for H4 and H6. This definitively confirms their meta-relationship on the aromatic ring and validates the splitting pattern seen in the ¹H NMR spectrum.[16][17]

HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to.

-

Expected Correlations:

-

A cross-peak connecting the ¹H signal for H4 to the ¹³C signal for C4.

-

A cross-peak connecting the ¹H signal for H6 to the ¹³C signal for C6.

-

-

Causality: This experiment is the most reliable way to assign protonated carbons. Once the proton signals are assigned, the corresponding carbon signals are automatically known.[17][18]

HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify longer-range correlations (typically over 2-3 bonds) between protons and carbons.

-

Causality: This is the most critical experiment for this molecule as it allows for the assignment of the non-protonated (quaternary) carbons. By observing which protons correlate to a specific quaternary carbon, its position in the ring can be deduced.[18]

Table 3: Key Predicted HMBC Correlations

| Proton | Correlates to Carbon (over 2-3 bonds) | Rationale for Assignment |

|---|---|---|

| H4 | C2, C6, C5, C3 | ³J(H4-C2), ²J(H4-C5), ²J(H4-C3), ³J(H4-C6) |

| H6 | C2, C4, C5, C1 | ³J(H6-C2), ³J(H6-C4), ²J(H6-C5), ²J(H6-C1) |

| -NH₂ | C1, C2, C3 | ²J(NH₂-C1), ¹J(NH₂-C2 - not seen), ²J(NH₂-C3) |

Integrated Structural Elucidation Workflow

Caption: Integrated workflow for NMR-based structural elucidation.

Logical Deduction from HMBC Data: The key correlations from H4 and H6 allow for a step-by-step assignment of the quaternary centers.

Caption: Key HMBC correlations for assigning quaternary carbons.

-

Assign C4 and C6: HSQC directly links the previously assigned H4 and H6 signals to their attached carbons.

-

Locate C5: Both H4 and H6 show a 2-bond correlation to C5. The carbon signal that has a cross-peak to both aromatic protons must be C5.

-

Locate C2: Similarly, both H4 and H6 show a 3-bond correlation to C2. The carbon signal with cross-peaks to both protons is assigned as C2.

-

Assign C1 and C3: H6 shows a 2-bond correlation to C1, while H4 shows a 2-bond correlation to C3. These unique correlations allow for the final assignment of C1 and C3. The amino protons can provide further confirmation, as they should show correlations to C1 and C3.

-

Confirm C≡N: The final unassigned quaternary carbon in the expected chemical shift range is the nitrile carbon.

Conclusion

The structural elucidation of this compound serves as an excellent model for the systematic application of NMR spectroscopy in modern chemical research. By progressing logically from simple 1D experiments to a suite of 2D correlation techniques, a complete and unambiguous assignment of every nucleus is achievable. The integration of COSY, HSQC, and particularly HMBC data provides a self-validating system that overcomes the inherent limitations of analyzing complex, polysubstituted molecules. This workflow is not merely an academic exercise but a robust, field-proven methodology essential for researchers, scientists, and drug development professionals who rely on definitive structural verification for project success.

References

-

Moravek, J. (n.d.). Applications of NMR in Pharmaceutical Analysis. Moravek. Retrieved from [Link][1]

-

Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. Retrieved from [Link][4]

-

Pharmaffiliates. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link][5]

-

Slideshare. (n.d.). NMR spectroscopy (Pharmaceutical analysis). Retrieved from [Link][2]

-

SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound Large Inventory. Retrieved from [Link][19]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link][9]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing this compound (CAS 20352-84-5): A Guide for Organic Synthesis Professionals. Retrieved from [Link][6]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Dye Synthesis. Retrieved from [Link][7]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Understanding 1D and 2D NMR Spectra of Organic Compounds. Retrieved from [Link][18]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of this compound. Retrieved from [Link][8]

-

Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link][15]

-

The Organic Chemistry Tutor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Retrieved from [Link][20]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][13]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][14]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][21]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][12]

Sources

- 1. moravek.com [moravek.com]

- 2. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]

- 3. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 4. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | CAS 20352-84-5 [matrix-fine-chemicals.com]

- 10. scbt.com [scbt.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. emerypharma.com [emerypharma.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. toc.library.ethz.ch [toc.library.ethz.ch]

- 19. bloomtechz.com [bloomtechz.com]

- 20. youtube.com [youtube.com]

- 21. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the FTIR Spectrum of 2-Amino-3-chloro-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-3-chloro-5-nitrobenzonitrile, a key intermediate in various synthetic applications, notably in the dye industry[1]. The document delineates the theoretical underpinnings and practical methodologies for spectral acquisition and interpretation. By integrating experimental data with computational analysis using Density Functional Theory (DFT), we present a detailed assignment of the principal vibrational modes. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of the molecular structure and vibrational characteristics of this complex substituted benzonitrile.

Introduction: The Molecule and the Method

This compound (CAS: 20352-84-5) is a polysubstituted aromatic compound with the molecular formula C₇H₄ClN₃O₂[2][3]. Its structure, featuring a benzonitrile backbone with electron-donating (amino) and strong electron-withdrawing (nitro, chloro, nitrile) groups, creates a unique electronic environment that is directly reflected in its vibrational spectrum.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for elucidating molecular structures. It operates by probing the vibrational transitions of a molecule when it absorbs infrared radiation. Each functional group within a molecule possesses characteristic vibrational frequencies (stretching, bending, etc.), making the resulting spectrum a unique molecular "fingerprint." For a molecule like this compound, FTIR allows for the unambiguous confirmation of its constituent functional groups and provides insights into the intramolecular interactions that define its chemical properties.

Methodology: A Dual Approach to Spectral Analysis

To achieve the highest degree of confidence in spectral interpretation, a synergistic approach combining experimental measurement with theoretical computation is employed. This dual methodology ensures that vibrational assignments are not merely correlative but are grounded in the fundamental principles of molecular physics.

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

The solid-phase FTIR spectrum is typically recorded using the potassium bromide (KBr) pellet technique, which minimizes interfering absorptions.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of high-purity this compound (approx. 1-2 mg) is finely ground with spectroscopic grade KBr (approx. 100-200 mg) in an agate mortar and pestle until a homogenous, fine powder is obtained.

-

Pellet Formation: The mixture is transferred to a pellet-pressing die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (approx. 8-10 tons) to form a thin, transparent or translucent disc.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded beforehand and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocol: Density Functional Theory (DFT) Calculations

Theoretical calculations provide a powerful complement to experimental data, allowing for the precise assignment of vibrational modes.

Step-by-Step Workflow:

-

Geometry Optimization: The molecular structure of this compound is first optimized to its lowest energy conformation using DFT methods. The B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) is a common and reliable choice for such systems[4][5].

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed on the minimized structure. This calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.

-

Scaling: It is a well-established principle that theoretical frequency calculations, which model an isolated molecule in the gas phase, systematically overestimate experimental frequencies obtained from the solid phase[6]. Therefore, the computed wavenumbers are uniformly scaled by an appropriate factor (typically ~0.96 for B3LYP) to improve the correlation with experimental results[7].

-

Visualization and Assignment: The calculated vibrational modes are visualized using molecular modeling software. The Potential Energy Distribution (PED) is analyzed to determine the contribution of each functional group's motion to a specific vibrational band, leading to an unambiguous assignment[8][9].

Caption: Combined experimental and theoretical workflow for FTIR analysis.

Spectral Analysis and Vibrational Mode Assignments

The FTIR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Caption: Molecular structure of this compound.

High-Frequency Region (4000-2500 cm⁻¹)

-

Amino (N-H) Stretching: The primary amine group gives rise to two distinct bands in the 3500-3300 cm⁻¹ range[5]. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H). The presence of two sharp peaks in this region is a strong confirmation of the -NH₂ group.

-

Aromatic (C-H) Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker bands just above 3000 cm⁻¹.

Triple Bond Region (2500-2000 cm⁻¹)

-

Nitrile (C≡N) Stretching: This is one of the most characteristic peaks in the spectrum. The C≡N triple bond stretch (ν C≡N) appears as a sharp, strong band. For monosubstituted benzonitriles, this band is typically in the 2220-2240 cm⁻¹ range[8]. The electronic effects of the other substituents on the ring can cause a slight shift in this frequency.

Fingerprint Region (1700-600 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

-

Amino (N-H) Bending: The N-H scissoring (in-plane bending) vibration (δ N-H) is expected to appear as a strong band around 1600-1650 cm⁻¹.

-

Aromatic (C=C) Stretching: The skeletal vibrations of the benzene ring produce a series of bands, typically between 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions are sensitive to the substitution pattern.

-

Nitro (NO₂) Stretching: The nitro group provides two very strong and characteristic absorption bands. The asymmetric stretch (νₐₛ NO₂) is found at higher wavenumbers, typically 1570-1500 cm⁻¹, while the symmetric stretch (νₛ NO₂) appears at 1370-1300 cm⁻¹. These intense peaks are definitive indicators of the nitro functionality.

-

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration (ν C-Cl) is found in the lower part of the fingerprint region. For monochloro benzene derivatives, this band typically appears in the 800-600 cm⁻¹ range[10][11]. Its exact position can be influenced by coupling with other vibrational modes.

Summary of Vibrational Assignments

The following table summarizes the expected key vibrational frequencies for this compound based on established literature values for similar compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3400 | Asymmetric N-H Stretch (νₐₛ) | Amino (-NH₂) | Medium-Strong |

| 3400 - 3300 | Symmetric N-H Stretch (νₛ) | Amino (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Aromatic Stretch (ν) | Benzene Ring | Weak-Medium |

| 2240 - 2220 | C≡N Stretch (ν) | Nitrile (-CN) | Strong, Sharp |

| 1650 - 1600 | N-H Bending (δ) | Amino (-NH₂) | Strong |

| 1600 - 1450 | C=C Aromatic Skeletal Vibrations | Benzene Ring | Medium-Strong |

| 1570 - 1500 | Asymmetric NO₂ Stretch (νₐₛ) | Nitro (-NO₂) | Very Strong |

| 1370 - 1300 | Symmetric NO₂ Stretch (νₛ) | Nitro (-NO₂) | Very Strong |

| 800 - 600 | C-Cl Stretch (ν) | C-Cl | Medium-Strong |

Conclusion

The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its complex, multi-substituted structure. The key to accurate interpretation lies in recognizing the characteristic absorption bands for each functional group: the dual N-H stretches of the amino group, the sharp C≡N stretch of the nitrile, the pair of intense NO₂ stretches from the nitro group, and the lower frequency C-Cl stretch, all superimposed upon the vibrations of the aromatic core. By leveraging a combined approach of high-quality experimental data and corroborating DFT calculations, researchers and analysts can confidently verify the identity, purity, and structural integrity of this important chemical intermediate. This guide provides the foundational knowledge and procedural framework necessary to perform such an analysis with scientific rigor and precision.

References

- Kumar, V., Panikar, Y., Palafox, M. A., Vats, J. K., Kostova, I., Lang, K., & Rastogi, V. K. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94. [URL: https://nopr.niscpr.res.in/handle/123456789/7826]

- Zahran, M. A., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 148-164. [URL: https://www.ukm.my/mjas/v28_n1/28_1_11.pdf]

- Rehman, W., et al. (2023). Comparison of experimental and theoretical FT‐IR spectra. Journal of the Chinese Chemical Society. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jccs.202300189]

- ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) IR Spectrum. Retrieved from [URL: https://www.chemicalbook.com/spectrum/619-72-7_IR1.htm]

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitrobenzonitrile]

- Singh, R., & Yadav, R. A. (2013). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255. [URL: https://www.researchgate.

- Sudha, S., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [URL: https://www.researchgate.

- PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzonitrile]

- Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [URL: https://www.derpharmachemica.com/pharma-chemica/comparative-vibrational-spectroscopic-investigation-of-benzonitrile-derivatives-using-density-functional-theory.pdf]

- ChemicalBook. (n.d.). 2-Chlorobenzonitrile(873-32-5) IR1. Retrieved from [URL: https://www.chemicalbook.com/spectrum/873-32-5_IR1.htm]

- ChemicalBook. (n.d.). 3-Chlorobenzonitrile(766-84-7) IR1. Retrieved from [URL: https://www.chemicalbook.com/spectrum/766-84-7_IR1.htm]